Acridine carboxamide Acridine carboxamide Acridine Carboxamide is a tricyclic acridine-based (or carboxamide-based) drug with dual topoisomerase inhibitor and potential antineoplastic activities. Acridine carboxamide inhibits both topoisomerases I and II and intercalates into DNA, resulting in DNA damage, the disruption of DNA repair and replication, the inhibition of RNA and protein synthesis, and cell death.
Acridine Carboxamide has been used in trials studying the treatment of Lung Cancer and Brain and Central Nervous System Tumors.
Brand Name: Vulcanchem
CAS No.: 89459-25-6
VCID: VC0547396
InChI: InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22)
SMILES: CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol

Acridine carboxamide

CAS No.: 89459-25-6

Inhibitors

VCID: VC0547396

Molecular Formula: C18H19N3O

Molecular Weight: 293.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Acridine carboxamide - 89459-25-6

CAS No. 89459-25-6
Product Name Acridine carboxamide
Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
IUPAC Name N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
Standard InChI InChI=1S/C18H19N3O/c1-21(2)11-10-19-18(22)15-8-5-7-14-12-13-6-3-4-9-16(13)20-17(14)15/h3-9,12H,10-11H2,1-2H3,(H,19,22)
Standard InChIKey XBGNERSKEKDZDS-UHFFFAOYSA-N
SMILES CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21
Canonical SMILES CN(C)CCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21
Appearance Light brown to brown solid powder
Description Acridine Carboxamide is a tricyclic acridine-based (or carboxamide-based) drug with dual topoisomerase inhibitor and potential antineoplastic activities. Acridine carboxamide inhibits both topoisomerases I and II and intercalates into DNA, resulting in DNA damage, the disruption of DNA repair and replication, the inhibition of RNA and protein synthesis, and cell death.
Acridine Carboxamide has been used in trials studying the treatment of Lung Cancer and Brain and Central Nervous System Tumors.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms DACA-N
N-(2'-(dimethylamino)ethyl)acridine-4-carboxamide
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide
NSC 601316
NSC-601316
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2: Saleem A, Aboagye EO, Matthews JC, Price PM. Plasma pharmacokinetic evaluation of cytotoxic agents radiolabelled with positron emitting radioisotopes. Cancer Chemother Pharmacol. 2008 Apr;61(5):865-73. PubMed PMID: 17639391.
3: Gilroy KL, Leontiou C, Padget K, Lakey JH, Austin CA. mAMSA resistant human topoisomerase IIbeta mutation G465D has reduced ATP hydrolysis activity. Nucleic Acids Res. 2006 Mar 20;34(5):1597-607. PubMed PMID: 16549872; PubMed Central PMCID: PMC1405819.
4: Dittrich C, Dieras V, Kerbrat P, Punt C, Sorio R, Caponigro F, Paoletti X, de Balincourt C, Lacombe D, Fumoleau P. Phase II study of XR5000 (DACA), an inhibitor of topoisomerase I and II, administered as a 120-h infusion in patients with advanced ovarian cancer. Invest New Drugs. 2003 Aug;21(3):347-52. PubMed PMID: 14578683.
5: Baguley BC, Wakelin LP, Jacintho JD, Kovacic P. Mechanisms of action of DNA intercalating acridine-based drugs: how important are contributions from electron transfer and oxidative stress? Curr Med Chem. 2003 Dec;10(24):2643-9. Review. PubMed PMID: 14529454.
6: Dittrich C, Coudert B, Paz-Ares L, Caponigro F, Salzberg M, Gamucci T, Paoletti X, Hermans C, Lacombe D, Fumoleau P; European Organization for Research and Treatment of Cancer--Early Clinical Studies Group/New Drug Development Programme (EORTC-ECSG/NDDP).. Phase II study of XR 5000 (DACA), an inhibitor of topoisomerase I and II, administered as a 120-h infusion in patients with non-small cell lung cancer. Eur J Cancer. 2003 Feb;39(3):330-4. PubMed PMID: 12565985.
7: Cree IA. Chemosensitivity testing as an aid to anti-cancer drug and regimen development. Recent Results Cancer Res. 2003;161:119-25. Review. PubMed PMID: 12528804.
8: Propper DJ, de Bono J, Saleem A, Ellard S, Flanagan E, Paul J, Ganesan TS, Talbot DC, Aboagye EO, Price P, Harris AL, Twelves C. Use of positron emission tomography in pharmacokinetic studies to investigate therapeutic advantage in a phase I study of 120-hour intravenous infusion XR5000. J Clin Oncol. 2003 Jan 15;21(2):203-10. Erratum in: J Clin Oncol. 2003 Aug 1;21(15):3006. PubMed PMID: 12525511.
9: Twelves C, Campone M, Coudert B, Van den Bent M, de Jonge M, Dittrich C, Rampling R, Sorio R, Lacombe D, de Balincourt C, Fumoleau P; European Organisation for Research and Treatment of Cancer-Early Clinical Studies Group/New Drug Development Programme.. Phase II study of XR5000 (DACA) administered as a 120-h infusion in patients with recurrent glioblastoma multiforme. Ann Oncol. 2002 May;13(5):777-80. PubMed PMID: 12075748.
10: Caponigro F, Dittrich C, Sorensen JB, Schellens JH, Duffaud F, Paz Ares L, Lacombe D, de Balincourt C, Fumoleau P. Phase II study of XR 5000, an inhibitor of topoisomerases I and II, in advanced colorectal cancer. Eur J Cancer. 2002 Jan;38(1):70-4. PubMed PMID: 11750842.
11: Saleem A, Harte RJ, Matthews JC, Osman S, Brady F, Luthra SK, Brown GD, Bleehen N, Connors T, Jones T, Price PM, Aboagye EO. Pharmacokinetic evaluation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in patients by positron emission tomography. J Clin Oncol. 2001 Mar 1;19(5):1421-9. PubMed PMID: 11230487.
12: Neale MH, Charlton PA, Cree IA. Ex vivo activity of XR5000 against solid tumors. Anticancer Drugs. 2000 Jul;11(6):471-8. PubMed PMID: 11001388.
13: Padget K, Stewart A, Charlton P, Tilby MJ, Austin CA. An investigation into the formation of N- [2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 6-[2-(dimethylamino)ethylamino]- 3-hydroxy-7H-indeno[2, 1-C]quinolin-7-one dihydrochloride (TAS-103) stabilised DNA topoisomerase I and II cleavable complexes in human leukaemia cells. Biochem Pharmacol. 2000 Sep 15;60(6):817-21. PubMed PMID: 10930536.
14: Twelves CJ, Gardner C, Flavin A, Sludden J, Dennis I, de Bono J, Beale P, Vasey P, Hutchison C, Macham MA, Rodriguez A, Judson I, Bleehen NM. Phase I and pharmacokinetic study of DACA (XR5000): a novel inhibitor of topoisomerase I and II. CRC Phase I/II Committee. Br J Cancer. 1999 Aug;80(11):1786-91. PubMed PMID: 10468297; PubMed Central PMCID: PMC2363132.
PubChem Compound 107805
Last Modified Nov 11 2021
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